2-Amino-4-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a trifluoromethyl group, and a cyanide group
Preparation Methods
The synthesis of 2-AMINO-4-[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent cyanation to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
2-AMINO-4-[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The amino and cyanide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new heterocyclic structures
Scientific Research Applications
2-AMINO-4-[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-AMINO-4-[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the cyanide group can participate in covalent bonding, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 2-AMINO-4-[1-ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of functional groups. Similar compounds include:
2-AMINO-4-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: Differing by the presence of a methyl group instead of an ethyl group.
2-AMINO-4-[1-ETHYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: Differing by the presence of a difluoromethyl group instead of a trifluoromethyl group
Properties
Molecular Formula |
C16H15F3N4O2 |
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Molecular Weight |
352.31 g/mol |
IUPAC Name |
2-amino-4-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H15F3N4O2/c1-2-23-9(6-12(22-23)16(17,18)19)13-8(7-20)15(21)25-11-5-3-4-10(24)14(11)13/h6,13H,2-5,21H2,1H3 |
InChI Key |
IWDMUWDXFGXQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
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